molecular formula C27H21FN4O4S B2467134 ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 536710-88-0

ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2467134
CAS RN: 536710-88-0
M. Wt: 516.55
InChI Key: HBFJSCWQDSRXEI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a pyrimidoindole core, a sulfanyl group, and an acetylamino group. It also contains a fluorophenyl group and an ethyl benzoate group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a polycyclic core. The pyrimidoindole core, in particular, is a fused ring system that can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Antitubercular Activity

Indole derivatives have been investigated for their potential against Mycobacterium tuberculosis (MTB):

Other Biological Activities

Indole derivatives exhibit diverse effects beyond antiviral and antitubercular properties:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O4S/c1-2-36-26(35)16-7-11-18(12-8-16)29-22(33)15-37-27-31-23-20-5-3-4-6-21(20)30-24(23)25(34)32(27)19-13-9-17(28)10-14-19/h3-14,30H,2,15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFJSCWQDSRXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate

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